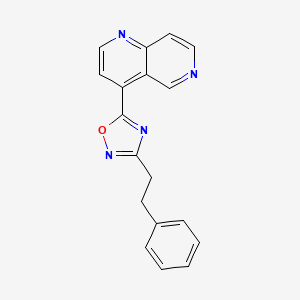
5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPOX and has a molecular formula of C20H17N3O.
Wirkmechanismus
The mechanism of action of NPOX is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, NPOX has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, NPOX has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
NPOX has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. In cancer cells, NPOX has been shown to induce apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are involved in the programmed cell death pathway. Additionally, NPOX has been shown to arrest the cell cycle at the G2/M phase, which prevents the replication and division of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
NPOX has several advantages for lab experiments, including its high potency, selectivity, and stability. Additionally, NPOX is relatively easy to synthesize and purify, which makes it a suitable candidate for large-scale production. However, NPOX also has some limitations, including its poor solubility in water and its potential toxicity to non-target cells.
Zukünftige Richtungen
There are several future directions for the research and development of NPOX. One potential direction is the synthesis of NPOX derivatives with improved solubility and bioavailability. Additionally, the use of NPOX as a building block for the synthesis of novel materials with unique properties is an area of interest. Furthermore, the development of targeted drug delivery systems using NPOX as a drug carrier is another potential direction for future research.
Conclusion
In conclusion, NPOX is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of NPOX involves the condensation reaction between 2-phenylethylamine and 4-cyanopyridine. NPOX has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. The mechanism of action of NPOX is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NPOX has several advantages for lab experiments, including its high potency, selectivity, and stability. However, NPOX also has some limitations, including its poor solubility in water and its potential toxicity to non-target cells. There are several future directions for the research and development of NPOX, including the synthesis of NPOX derivatives, the use of NPOX as a building block for the synthesis of novel materials, and the development of targeted drug delivery systems using NPOX as a drug carrier.
Synthesemethoden
The synthesis of NPOX involves the condensation reaction between 2-phenylethylamine and 4-cyanopyridine in the presence of anhydrous zinc chloride. This reaction results in the formation of 5-(1,6-Naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole. The yield of this reaction is approximately 70%, and the purity of the compound can be further enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
NPOX has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, NPOX has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, NPOX has been shown to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.
In material science, NPOX has been used as a building block for the synthesis of various functional materials, including fluorescent probes and photochromic materials. In analytical chemistry, NPOX has been used as a derivatizing agent for the determination of aldehydes and ketones in complex matrices.
Eigenschaften
IUPAC Name |
5-(1,6-naphthyridin-4-yl)-3-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-4-13(5-3-1)6-7-17-21-18(23-22-17)14-8-11-20-16-9-10-19-12-15(14)16/h1-5,8-12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVOOFSVVNACLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)C3=C4C=NC=CC4=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

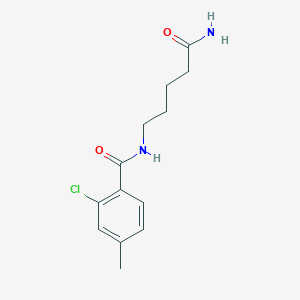
![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)

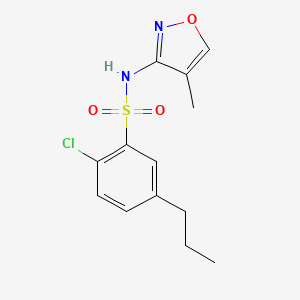

![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
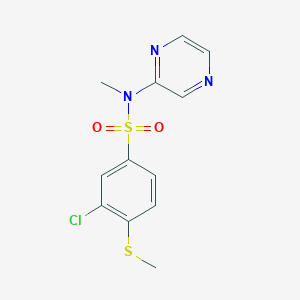
![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)
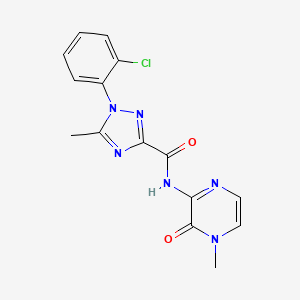
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)

![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)